Melting Point Comparison: Distinct Crystalline Phase of 2-(4-Fluorobenzyl)isoindoline-1,3-dione
The melting point of 2-(4-fluorobenzyl)isoindoline-1,3-dione is reported as 132–134 °C [1], which is significantly higher than that of the unsubstituted N-benzylphthalimide (mp 114–119 °C) [2], and differs markedly from the 4-chloro (mp 196–200 °C) [3], 4-bromo (mp 203–209 °C) [4], and 4-methyl (mp 147–148 °C) analogs. This thermal property directly reflects differences in intermolecular packing forces within the crystal lattice, which are influenced by the para-fluoro substituent.
| Evidence Dimension | Melting Point (mp) |
|---|---|
| Target Compound Data | 132–134 °C |
| Comparator Or Baseline | N-Benzylphthalimide: 114–119 °C; N-(4-Chlorobenzyl)phthalimide: 196–200 °C; N-(4-Bromobenzyl)phthalimide: 203–209 °C; N-(4-Methylbenzyl)phthalimide: 147–148 °C |
| Quantified Difference | Target mp is +13 to +20 °C higher than unsubstituted analog; -62 to -66 °C lower than 4-chloro analog; -69 to -75 °C lower than 4-bromo analog; -13 to -14 °C lower than 4-methyl analog. |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; standard laboratory conditions. |
Why This Matters
Melting point is a critical quality attribute for solid intermediates, influencing storage, handling, and purification processes; a distinct mp ensures proper identification and prevents inadvertent substitution.
- [1] Hanhong Group. (2023). N-(4-Fluorobenzyl)phthalimide. Retrieved from https://hanhonggroup.com/chemistryclassroom/888.html View Source
- [2] TCI Chemicals. (n.d.). N-Benzylphthalimide. Retrieved from https://stg.tcichemicals.com View Source
- [3] TCI Chemicals. (n.d.). N-(4-Chlorobenzyl)phthalimide. Retrieved from https://stg.tcichemicals.com View Source
- [4] TCI Chemicals. (n.d.). N-(4-Bromobenzyl)phthalimide. Retrieved from https://stg.tcichemicals.com View Source
